molecular formula C8H8O3 B13024119 4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one

4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one

Cat. No.: B13024119
M. Wt: 152.15 g/mol
InChI Key: KIAQKKYOUVIGII-BJBIKLFWSA-N
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Description

Chemical Structure: A tricyclic compound with a bicyclic furan moiety fused to a cyclohexenone ring. The IUPAC name reflects its three-ring system (two oxygen atoms at positions 4 and 10) and an enone group at position 2. Key Properties:

  • Molecular Formula: C₈H₈O₃
  • Molecular Weight: 152.147 g/mol
  • Melting Point: 93°C
  • Boiling Point: 338°C at 760 mmHg
  • Applications: Used in polymer synthesis (e.g., Diels–Alder reactions for self-healing coatings) , pharmaceutical research (e.g., norcantharidin analog in cancer studies) , and as a chemical intermediate .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one

InChI

InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2/t4?,5-,6+,7?/m0/s1

InChI Key

KIAQKKYOUVIGII-BJBIKLFWSA-N

Isomeric SMILES

C1C2[C@@H]3C=C[C@H](C2C(=O)O1)O3

Canonical SMILES

C1C2C3C=CC(C2C(=O)O1)O3

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

  • The typical synthetic approach starts with linear or monocyclic precursors bearing hydroxyl and carbonyl functional groups positioned to facilitate intramolecular cyclization.
  • Under acidic or basic catalysis, these precursors undergo ring closure to form the bicyclic lactone and epoxide rings characteristic of the target compound.
  • The double bond at the 8-position is introduced or preserved during these cyclization steps, often by controlling reaction conditions such as temperature and solvent polarity.

Epoxidation and Lactonization Steps

  • Epoxidation of suitable dienes or enones can generate the epoxy ring system.
  • Lactonization occurs through intramolecular esterification, forming the isobenzofuranone core.
  • Careful control of reaction parameters is necessary to achieve high regio- and stereoselectivity, yielding the desired tricyclic structure.

Purification and Characterization

  • The product is typically isolated as a white to almost white crystalline solid with a melting point around 91–95 °C.
  • Purity is confirmed by HPLC, with commercial samples often exceeding 97% purity.
  • Storage conditions are critical due to moisture sensitivity; the compound is best stored under inert gas at cool temperatures (<15 °C) to maintain stability.

Research Findings on Preparation

  • Studies confirm that the cyclization strategy is the most efficient and reproducible method for synthesizing 4,10-Dioxatricyclo[5.2.1.0²,⁶]decan-8-en-3-one.
  • The compound’s unique oxygen arrangement and double bond confer distinct reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
  • Its synthesis has been optimized to achieve high purity (>97%) and yield, suitable for research applications.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Purity >97% (HPLC)
Physical State White crystalline solid
Melting Point 91–95 °C
Storage Conditions Cool, dry, inert atmosphere (<15 °C)
Sensitivity Moisture sensitive
Typical Synthesis Method Cyclization of hydroxyl and carbonyl precursors
Key Reaction Types Intramolecular cyclization, epoxidation, lactonization
Stock Solution Stability 6 months at -80 °C, 1 month at -20 °C

Chemical Reactions Analysis

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The lactone ring can also participate in hydrolysis reactions, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

  • Molecular Formula : C₁₃H₁₂Cl₄N₂O₅
  • Key Differences :
    • Contains chlorine atoms (positions 1,7,8,9) and methoxy groups (position 10).
    • Nitrogen substitution at position 4 (azatricyclo).
  • Applications : Tested for antiviral activity against HIV-1, HBV, and BVDV, with modest activity against CVB-2 .

Flexibilide (5,15-Dioxatricyclo[12.3.1.0⁴,⁶]octadec-9-en-16-one)

  • Molecular Formula : C₁₈H₂₆O₃ (estimated)
  • Key Differences :
    • Larger tricyclic system (12.3.1.0⁴,⁶) with extended carbon backbone.
    • Two oxygen atoms at positions 5 and 13.
  • Applications: Exhibits antinociceptive effects in neuropathic pain models via modulation of spinal glial activation .
  • Structural Impact : Increased lipophilicity from the larger hydrocarbon framework enhances blood-brain barrier penetration .

8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene

  • Molecular Formula : C₂₀H₂₀N₂O
  • Key Differences :
    • Nitrogen atoms at positions 4 and 8 (diazatricyclo).
    • Benzyl and phenyl substituents enhance aromatic interactions.
  • Structural Impact : Nitrogen incorporation increases polarity, affecting solubility and reactivity in nucleophilic environments .

Tricyclo[5.2.1.0²,⁶]decan-8-one

  • Molecular Formula : C₁₀H₁₄O
  • Key Differences :
    • Lacks oxygen atoms in the tricyclic framework.
    • Simple ketone group at position 6.
  • Applications : Industrial intermediate for fragrances and resins .
  • Structural Impact : Reduced polarity compared to oxygenated analogs lowers boiling point (≈250°C) .

1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.0²,⁶]dec-8-ene

  • Molecular Formula : C₁₀Cl₈
  • Key Differences :
    • Eight chlorine atoms substituents.
    • Fully saturated hydrocarbon backbone.
  • Applications: Historically used as the pesticide chlordane, now banned due to toxicity .
  • Structural Impact : Chlorination drastically increases molecular weight (≈414 g/mol) and environmental persistence .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4,10-Dioxatricyclo[5.2.1.0²,⁶]decan-8-en-3-one C₈H₈O₃ 152.15 Enone, ether Polymers, pharmaceuticals
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo... C₁₃H₁₂Cl₄N₂O₅ 420.07 Chlorine, methoxy, azatricyclo Antiviral research
Flexibilide C₁₈H₂₆O₃ ~290.39 Ketone, ether Neuropathic pain modulation
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo... C₂₀H₂₀N₂O 304.38 Benzyl, phenyl, diazatricyclo Crystallography studies
Tricyclo[5.2.1.0²,⁶]decan-8-one C₁₀H₁₄O 150.22 Ketone Industrial intermediates
Octachlorotricyclo[5.2.1.0²,⁶]dec-8-ene C₁₀Cl₈ 413.62 Chlorine substituents Banned pesticide

Key Research Findings

  • Reactivity: The enone group in 4,10-dioxatricyclo[5.2.1.0²,⁶]decan-8-en-3-one enables Diels–Alder reactions, critical for synthesizing self-healing polymers . In contrast, chlorinated analogs (e.g., Octachlorotricyclo) exhibit environmental persistence due to stable C–Cl bonds .
  • Crystallography : SHELX programs are widely used for structural determination of tricyclic compounds, highlighting their complex stereochemistry .

Biological Activity

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a tricyclic compound with the molecular formula C8_8H8_8O3_3. Its unique structure, characterized by the presence of two oxygen atoms within the ring system and a double bond at the 8-position, contributes to its diverse biological activities and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC8_8H8_8O3_3
Molecular Weight152.15 g/mol
Density1.366 g/cm³
Boiling Point338 °C
Melting Point93 °C
Flash Point139.8 °C

The biological activity of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one primarily involves its ability to interact with specific molecular targets, such as proteins and enzymes. This interaction can modulate their activity and influence various cellular processes.

Molecular Targets

  • Proteins and Enzymes : The compound can bind to active or allosteric sites on proteins, altering their function.
  • Biochemical Pathways : By modulating enzyme activity, it influences metabolic and signaling pathways critical for cellular function.

Biological Activities

Research indicates that 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound has shown promise in preclinical studies as a potential anticancer agent through its ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibition zones compared to controls, suggesting potential for development as antibacterial agents.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one induced apoptosis through caspase activation pathways. The compound was found to reduce cell viability significantly at micromolar concentrations.

Applications in Research and Industry

The unique structural features of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one make it valuable across various fields:

  • Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Its potential as a scaffold for new drugs targeting specific diseases.
  • Material Science : Applications in producing polymers and resins due to its chemical stability and reactivity.

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